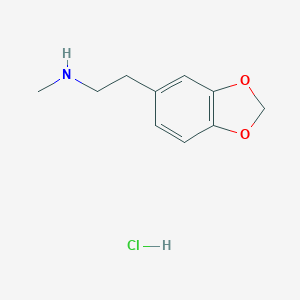
Chlorhydrate d'homarylamine
Vue d'ensemble
Description
Homarylamine (chlorhydrate), également connu sous le nom de 3,4-méthylènedioxy-N-méthylphénéthylamine, est une phénéthylamine substituée. Il a été breveté en 1956 par Merck & Co. en tant que médicament antitussif (anti-toux), mais il n'a jamais été utilisé médicalement . Chimiquement, il s'agit de l'analogue N-méthylé de la méthylènedioxyphénéthylamine (MDPEA) .
Applications De Recherche Scientifique
Homarylamine (hydrochloride) is primarily used as an analytical reference standard in research and forensic applications . Its physiological and toxicological properties are not well-known, and it is not intended for human or veterinary use . In scientific research, it is used to study the properties and reactions of substituted phenethylamines.
Mécanisme D'action
Target of Action
Homarylamine, also known as 3,4-methylenedioxy-N-methylphenethylamine and MDMPEA , is primarily used as an antitussive (anti-cough) drug
Biochemical Pathways
As a phenethylamine derivative , it may interact with various neurotransmitter systems in the brain, potentially influencing the release or reuptake of chemicals like dopamine and serotonin.
Result of Action
The primary result of Homarylamine’s action is its antitussive effect, helping to suppress coughing
Méthodes De Préparation
Voies de synthèse et conditions de réaction : L'homarylamine peut être synthétisée par la réaction de la méthylènedioxyphénéthylamine avec du formaldéhyde, suivie d'une méthylation . Les conditions de réaction impliquent généralement l'utilisation d'une base forte telle que l'hydroxyde de sodium et d'un agent méthylant comme l'iodure de méthyle.
Méthodes de production industrielle :
Analyse Des Réactions Chimiques
Types de réactions : L'homarylamine subit diverses réactions chimiques, notamment :
Oxydation : Elle peut être oxydée pour former des aldéhydes ou des cétones correspondants.
Réduction : Elle peut être réduite pour former des amines primaires.
Substitution : Elle peut subir des réactions de substitution nucléophile.
Réactifs et conditions courants :
Oxydation : Les oxydants courants comprennent le permanganate de potassium et le trioxyde de chrome.
Réduction : Des agents réducteurs tels que l'hydrure de lithium et d'aluminium ou le borohydrure de sodium sont utilisés.
Substitution : Des nucléophiles tels que l'azoture de sodium ou le cyanure de potassium peuvent être utilisés en conditions basiques.
Principaux produits :
Oxydation : Formation d'aldéhydes ou de cétones.
Réduction : Formation d'amines primaires.
Substitution : Formation de phénéthylamines substituées.
4. Applications de la recherche scientifique
Homarylamine (chlorhydrate) est principalement utilisée comme étalon de référence analytique dans la recherche et les applications forensiques . Ses propriétés physiologiques et toxicologiques ne sont pas bien connues, et elle n'est pas destinée à un usage humain ou vétérinaire . En recherche scientifique, elle est utilisée pour étudier les propriétés et les réactions des phénéthylamines substituées.
5. Mécanisme d'action
En tant que phénéthylamine substituée, elle est susceptible d'interagir avec les systèmes de neurotransmetteurs dans le cerveau, de manière similaire à d'autres phénéthylamines . Elle peut agir sur les récepteurs de la sérotonine et de la dopamine, influençant l'humeur et le comportement.
Composés similaires :
Méthylènedioxyphénéthylamine (MDPEA) : L'analogue non méthylé de l'homarylamine.
Méthylènedioxyamphétamine (MDA) : Un composé similaire présentant des propriétés psychoactives.
Méthylènedioxyméthamphétamine (MDMA) : Une drogue psychoactive bien connue.
Unicité : Homarylamine (chlorhydrate) est unique en raison de sa structure chimique spécifique et de son utilisation limitée en tant que médicament antitussif . Contrairement au MDMA et au MDA, elle n'a pas été largement étudiée ou utilisée à des fins récréatives.
Comparaison Avec Des Composés Similaires
Methylenedioxyphenethylamine (MDPEA): The non-methylated analog of homarylamine.
Methylenedioxyamphetamine (MDA): A similar compound with psychoactive properties.
Methylenedioxymethamphetamine (MDMA): A well-known psychoactive drug.
Uniqueness: Homarylamine (hydrochloride) is unique due to its specific chemical structure and its limited use as an antitussive drug . Unlike MDMA and MDA, it has not been widely studied or used recreationally.
Propriétés
IUPAC Name |
2-(1,3-benzodioxol-5-yl)-N-methylethanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO2.ClH/c1-11-5-4-8-2-3-9-10(6-8)13-7-12-9;/h2-3,6,11H,4-5,7H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNHMCRQZDWHQBP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCCC1=CC2=C(C=C1)OCO2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70201441 | |
| Record name | Homarylamine hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70201441 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
533-10-8 | |
| Record name | Homarylamine hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000533108 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Homarylamine hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70201441 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | [2-(1,3-dioxaindan-5-yl)ethyl](methyl)amine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | HOMARYLAMINE HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1D3FJ49IIS | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


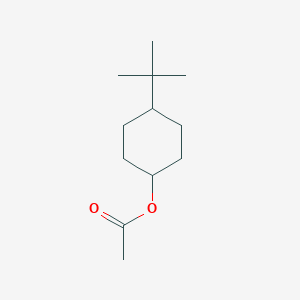

![4-bromo-N-[3-cyano-6-(2-methylbutan-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]benzamide](/img/structure/B162979.png)

![1-amino-3-[2-(5H-1,2-oxazol-2-ylmethoxy)phenoxy]propan-2-ol](/img/structure/B162983.png)
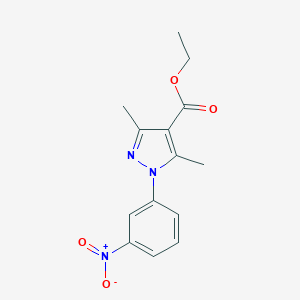
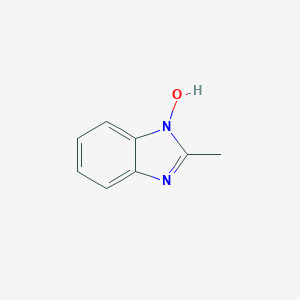
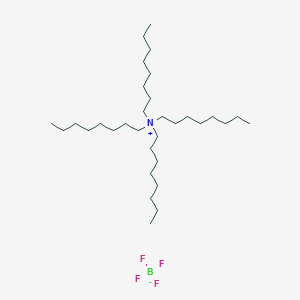
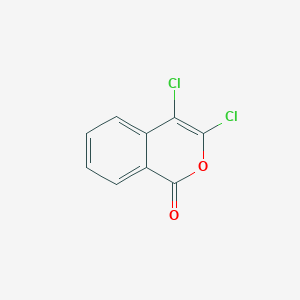
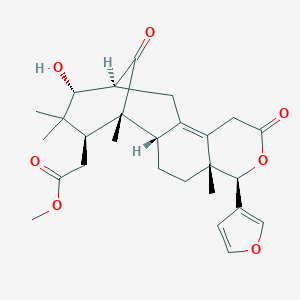

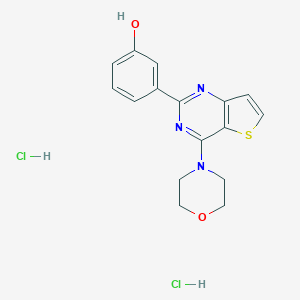

![(1E,4S,4aR,5R,6aS,7S,9aR)-5-(acetyloxy)-1-[[[3-(dimethylamino)propyl]methylamino]methylene]-4a,5,6,6a,7,8,9,9a-octahydro-cyclopenta[5,6]naphtho[1,2-c]pyran-2,10(1H,4H)-dione](/img/structure/B163009.png)
